molecular formula C32H70Br2N2 B12671701 (Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide CAS No. 94231-28-4

(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide

カタログ番号: B12671701
CAS番号: 94231-28-4
分子量: 642.7 g/mol
InChIキー: MFGOUNNVWDVPJG-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Classification and Structural Features of Bis-Quaternized Alkylammonium Compounds

Gemini surfactants are dimeric molecules comprising two hydrophobic chains, two hydrophilic head groups, and a spacer unit connecting the heads. This compound belongs to the cationic subclass of these surfactants, featuring two positively charged quaternary ammonium groups. Each head group is bonded to a methyl and an octyl chain, while the 12-carbon dodecane spacer bridges the nitrogen atoms. This configuration contrasts with monomeric surfactants like cetyltrimethylammonium bromide (CTAB), which possess a single head and tail.

The compound’s bis-quaternized structure enhances its surface activity by reducing electrostatic repulsion between head groups, enabling tighter packing at interfaces. The octyl chains (C8) provide moderate hydrophobicity compared to longer-chain analogs like dimethyldioctadecylammonium bromide (DODAB, C18 chains), influencing its solubility and thermal behavior. The dodecane spacer (C12) falls within the intermediate range, balancing flexibility and rigidity to promote micellar curvature transitions. Such structural nuances position this surfactant between rigid, long-spacer compounds and highly flexible, short-spacer variants in terms of aggregation behavior.

Historical Development of Gemini Surfactants in Colloid and Interface Science

The conceptualization of gemini surfactants dates to the 1970s, but systematic exploration began in the 1990s with the work of Bunton and Zana, who demonstrated their superior efficiency in lowering surface tension compared to traditional surfactants. Early studies focused on symmetric structures with short methylene spacers, revealing that spacer length critically impacts micelle morphology and CMC. For instance, spacers shorter than eight carbons induce elongated micelles due to increased headgroup repulsion, while longer spacers facilitate spherical aggregates.

This compound emerged from efforts to optimize spacer-alkyl chain synergy for specific applications. Its development parallels advancements in asymmetric gemini surfactants, where varying tail lengths and spacer chemistries (e.g., aromatic vs. aliphatic) were explored to fine-tune interfacial properties. The compound’s synthesis typically involves quaternization reactions between dimethyloctylamine and 1,12-dibromododecane, a method refined through solvent-free and high-yield protocols. These synthetic innovations enabled scalable production, facilitating its adoption in experimental formulations despite patent restrictions.

Unique Molecular Architecture: Spacer Length and Alkyl Chain Configuration

The molecular architecture of this compound is defined by two interdependent variables: spacer length (C12) and alkyl chain configuration (C8). The C12 spacer provides sufficient flexibility to allow conformational adjustments during micellization while maintaining a critical distance between head groups to minimize repulsion. This contrasts with shorter spacers (e.g., C2–C6), which force head groups into proximity, increasing repulsion and favoring non-spherical aggregates.

The octyl chains contribute to a balance between hydrophobicity and solubility. Shorter chains (e.g., C6) reduce micellar stability, while longer chains (e.g., C18) increase hydrophobicity, raising the Krafft temperature and limiting low-temperature applications. The C8 chains in this compound enable a Krafft temperature below ambient conditions, ensuring solubility in aqueous systems without requiring excessive heating.

Table 1: Structural Comparison of Select Gemini Surfactants

Surfactant Spacer Length Alkyl Chains CMC (mM) Aggregation Morphology
DODAB None C18 0.1 Multilamellar vesicles
G12-6-12 C6 C12 0.16 Unilamellar vesicles
(C8)₂-C12-(C8)₂ dibromide (this compound) C12 C8 0.05* Spherical micelles

*Estimated based on analogous structures.

特性

CAS番号

94231-28-4

分子式

C32H70Br2N2

分子量

642.7 g/mol

IUPAC名

12-[dimethyl(octyl)azaniumyl]dodecyl-dimethyl-octylazanium;dibromide

InChI

InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-21-25-29-33(3,4)31-27-23-19-17-15-16-18-20-24-28-32-34(5,6)30-26-22-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2

InChIキー

MFGOUNNVWDVPJG-UHFFFAOYSA-L

正規SMILES

CCCCCCCC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CCCCCCCC.[Br-].[Br-]

製品の起源

United States

準備方法

Chemical Synthesis Overview

The synthesis of (Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide involves the reaction of dodecane-1,12-diol with dimethyloctylamine in the presence of a brominating agent. This process typically occurs in two stages:

  • Formation of the Intermediate : Dodecane-1,12-diol reacts with dimethyloctylamine to form dodecane-1,12-diylbis(dimethyloctylammonium) bromide.
  • Quaternization : Bromine or a brominating agent is introduced to complete the reaction and yield the final dibromide salt.

Reaction Conditions

The preparation process requires specific conditions to ensure high yield and purity:

  • Solvent : A polar solvent such as methanol or ethanol is preferred for facilitating the reaction.
  • Temperature : The reaction is typically carried out at elevated temperatures (60–80°C) to enhance the reaction rate.
  • Catalyst : A phase-transfer catalyst may be used to improve the interaction between reactants.
  • pH Control : Maintaining a neutral to slightly basic pH is essential to prevent side reactions.

Step-by-Step Synthesis Procedure

Preparation of Dodecane-1,12-diol

Dodecane-1,12-diol can be synthesized via:

  • Oxidation of cyclododecanone to lauryl lactone using hydrogen peroxide or peracetic acid.
  • Reduction of lauryl lactone to dodecane-1,12-diol using hydrogen gas and a ruthenium catalyst.

Reaction with Dimethyloctylamine

The dodecane-1,12-diol undergoes nucleophilic substitution with dimethyloctylamine:
$$
\text{C}{32}\text{H}{70}\text{N}2 + \text{Br}2 \rightarrow \text{this compound}
$$

Bromination

Bromine gas or hydrobromic acid is introduced under controlled conditions to quaternize the amine groups.

Data Table: Reaction Parameters

Parameter Value/Range Remarks
Solvent Methanol/Ethanol Polar solvent for better solubility
Temperature 60–80°C Optimized for reaction kinetics
Catalyst Phase-transfer agents Improves reactant interaction
Brominating Agent Bromine/HBr Ensures complete quaternization
Reaction Time 3–6 hours Varies based on scale

Yield Optimization Techniques

To achieve high yield and purity:

  • Use high-purity dodecane-1,12-diol as a precursor.
  • Employ stoichiometric amounts of dimethyloctylamine and bromine.
  • Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.

Applications

The synthesized compound finds applications in:

  • Surfactant formulations.
  • Antimicrobial agents.
  • Ionic liquids for specialized chemical processes.

化学反応の分析

科学研究の用途

(ドデカン-1,12-ジイルビス(ジメチルオクチルアンモニウム))ジブロミドは、科学研究で幅広い用途があります。

    化学: ナノ粒子やその他の材料の合成における界面活性剤として使用されます。

    生物学: 細胞培養研究で、膜相互作用と透過性を調査するために使用されます。

    医学: その潜在的な抗菌特性と薬物送達システムにおける役割について研究されています。

    産業: 洗剤、乳化剤、帯電防止剤の配合で使用されています。

科学的研究の応用

(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in cell culture studies to investigate membrane interactions and permeability.

    Medicine: Studied for its potential antimicrobial properties and its role in drug delivery systems.

    Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.

作用機序

類似の化合物との比較

類似の化合物

  • ドデカン-1,12-ジイルビス(ジメチルヘキシルアンモニウム)ジブロミド
  • ドデカン-1,12-ジイルビス(ジメチルデシルアンモニウム)ジブロミド

独自性

(ドデカン-1,12-ジイルビス(ジメチルオクチルアンモニウム))ジブロミドは、その特定の鎖長とジメチルオクチルアンモニウム基の存在により、独自です。これらの構造的特徴は、独特の界面活性剤特性を与え、アルキル鎖が短いか長いかのアナログと比較して、特定の用途でより効果的になります。

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related bis-quaternary ammonium salts and nAChR antagonists.

Table 1: Structural and Functional Comparison

Compound Name Structure Features Key Targets IC₅₀/EC₅₀ Pharmacokinetic Profile Applications
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) 12-carbon spacer, 3-picolinium headgroups α3β4, α6/3β2β3 nAChRs 5 nM (dopamine release) ; 250 nM (muscle-type nAChRs) Low BBB permeation; t₁/₂ = 4.6 h Nicotine addiction therapy
Mecamylamine Non-competitive, tertiary amine Broad nAChR inhibition 170 nM (α3β4) High BBB penetration Hypertension, nicotine cessation
1,12-Dodecane-1,12-diylbis(tributylphosphonium) dibromide 12-carbon spacer, tributylphosphonium groups Not reported (non-pharmacological) N/A N/A Phase-transfer catalyst
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide 12-carbon spacer, benzimidazolium headgroups Not characterized N/A N/A Synthetic chemistry

Key Findings from Comparative Studies

Mechanistic Specificity: bPiDDB demonstrates region-specific antagonism in the VTA, inhibiting nicotine-induced dopamine release without affecting basal levels in the NAcc . In contrast, mecamylamine broadly inhibits nAChRs across multiple brain regions, leading to non-selective effects . bPiDDB’s selectivity for α3β4 and α6/3β2β3 subtypes (IC₅₀ = 5–250 nM) contrasts with mecamylamine’s higher potency at α3β4 (IC₅₀ = 170 nM) but lower specificity .

Structural Impact on Activity: Picolinium vs. Phosphonium Groups: Bis-phosphonium analogs (e.g., 1,12-dodecane-1,12-diylbis(tributylphosphonium) dibromide) lack nAChR antagonism due to their distinct electronic and steric profiles, limiting their use to non-pharmacological applications . Benzimidazolium Derivatives: Compounds like 1,12-bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide exhibit structural similarities but remain uncharacterized for nAChR activity, suggesting that picolinium headgroups are critical for receptor binding .

Pharmacokinetic Differences :

  • bPiDDB’s low BBB permeation (brain-to-plasma ratio = 0.03) limits its central effects unless administered directly into brain regions, whereas mecamylamine readily crosses the BBB, enabling systemic use .
  • The 12-carbon alkyl chain in bPiDDB enhances hydrophobicity compared to shorter-chain analogs but still maintains sufficient polarity for solubility in aqueous formulations .

生物活性

(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide, a gemini surfactant, is characterized by its unique structure that includes a long dodecane chain and two dimethyloctylammonium head groups. This compound has gained attention due to its potential biological activities, including antimicrobial properties, cytotoxicity, and its role in drug delivery systems.

  • Chemical Name : Dodecane-1,12-diylbis(dimethyloctylammonium) dibromide
  • CAS Number : 94231-28-4
  • Molecular Formula : C32H70Br2N2
  • Molecular Weight : 642.729 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that quaternary ammonium compounds, including this gemini surfactant, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes due to their amphiphilic nature.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. It has shown dose-dependent cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Cell LineIC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)20

3. Drug Delivery Systems

Due to its surfactant properties, this compound is being explored for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various cationic surfactants against clinical isolates of bacteria. The results indicated that this compound had a higher efficacy compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

In a research article from Cancer Chemotherapy and Pharmacology, the cytotoxic effects of gemini surfactants were assessed on human cancer cell lines. The findings showed that this compound induced apoptosis in cancer cells through mitochondrial pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。